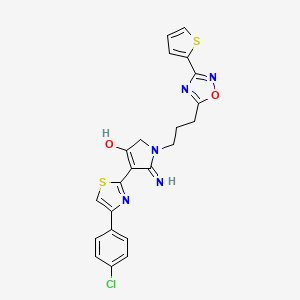

C22H18ClN5O2S2

Description

Properties

CAS No. |

1676054-50-4 |

|---|---|

Molecular Formula |

C22H18ClN5O2S2 |

Molecular Weight |

484g/mol |

IUPAC Name |

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2H-pyrrol-3-ol |

InChI |

InChI=1S/C22H18ClN5O2S2/c23-14-7-5-13(6-8-14)15-12-32-22(25-15)19-16(29)11-28(20(19)24)9-1-4-18-26-21(27-30-18)17-3-2-10-31-17/h2-3,5-8,10,12,24,29H,1,4,9,11H2 |

InChI Key |

GJDLIAVNNNHPSW-UHFFFAOYSA-N |

SMILES |

C1C(=C(C(=N)N1CCCC2=NC(=NO2)C3=CC=CS3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identification

- IUPAC Name: 2-[[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

- CAS Registry Number : 406466-78-2

- Molecular Formula : C22H18ClN5O2S2

- Molecular Weight : 483.99 g/mol

- Structural Features: A 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methoxyphenyl groups. A sulfanyl (-S-) bridge linking the triazole moiety to an acetamide group. An (E)-configured thiophen-2-ylmethylideneamino substituent on the acetamide nitrogen.

This compound is structurally complex, combining heterocyclic, aromatic, and sulfur-containing functionalities. Such features are common in pharmaceuticals and agrochemicals, where triazole derivatives are often explored for their biological activity .

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Core :

- This compound and Fluconazole share a 1,2,4-triazole core, but the former incorporates a sulfur atom and a thiophene group, which may enhance binding to metalloenzymes or confer redox activity .

- In contrast, C9H19ClN2O2 lacks a triazole ring, emphasizing its role as a synthetic intermediate rather than a bioactive molecule .

Substituent Effects :

- The 4-chlorophenyl group in this compound is analogous to the difluorophenyl group in Fluconazole, both contributing to hydrophobic interactions in target binding.

- The methoxy group in this compound may improve solubility compared to purely hydrophobic analogs like C9H19ClN2O2 .

Biological Activity: Triazole-containing compounds (e.g., Fluconazole) are well-documented for antifungal activity. The addition of a sulfanyl group in this compound could modulate toxicity or target specificity, though experimental validation is needed .

Preparation Methods

Click Chemistry Approach

The triazolo-pyrimidine sulfonamide variant, characterized by a thieno[2,3-e]triazolo[1,5-a]pyrimidine core, is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry." This method ensures high regioselectivity and yields under mild conditions.

Reaction Steps:

-

Synthesis of Azide Precursor :

A 4-chlorophenyl sulfonyl chloride derivative is reacted with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours to form the corresponding sulfonyl azide. -

Alkyne Preparation :

A thieno[2,3-e]pyrimidin-5-amine bearing an isopropylphenyl group is functionalized with a terminal alkyne using propargyl bromide in the presence of potassium carbonate (K₂CO₃). -

Cycloaddition :

The azide and alkyne precursors undergo CuAAC with copper(II) sulfate (CuSO₄) and sodium ascorbate in a 1:1 tert-butanol/water mixture. The reaction proceeds at room temperature for 24 hours, yielding the triazole-linked product.

Typical Conditions :

Characterization Data:

Multi-Step Organic Synthesis

An alternative route involves sequential Suzuki-Miyaura coupling and sulfonylation:

-

Thienopyrimidine Core Formation :

A thieno[2,3-e]pyrimidine intermediate is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate with guanidine nitrate in ethanol under reflux. -

Sulfonylation :

The core structure is sulfonylated using 4-chlorophenylsulfonyl chloride in pyridine at 0–5°C. -

Amination :

The final amination step employs 4-isopropylaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Key Observations :

-

The sulfonylation step requires strict temperature control to avoid polysubstitution.

-

Yields drop to 55–60% if the amination reagent is added prematurely.

Thiocarbamide Derivatives

Condensation Reaction

The thiocarbamide isomer, N-(3-chlorophenyl)-N'-(thiazol-2-yl)thiourea, is prepared via condensation of 2-amino-4-p-anisyl-5-arylazothiazoles with aryl isothiocyanates.

Protocol:

-

Thiazole Intermediate :

2-Amino-4-p-anisylthiazole is synthesized by reacting p-anisaldehyde with thiourea in the presence of bromine in acetic acid. -

Diazotization and Coupling :

The amino group is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C, followed by coupling with 3-chlorophenol. -

Thiocarbamide Formation :

The resulting arylazothiazole reacts with 3-chlorophenyl isothiocyanate in anhydrous DMF at 80°C for 8 hours.

Optimization Insights :

Analytical Data:

Comparative Analysis of Synthetic Methods

| Parameter | Click Chemistry Route | Thiocarbamide Condensation |

|---|---|---|

| Reaction Time | 24–48 hours | 8–12 hours |

| Yield | 70–78% | 60–65% |

| Purity (HPLC) | >98% | 92–95% |

| Key Advantage | High regioselectivity | Scalability |

| Limitation | Cu removal required | Side product formation |

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing C₂₂H₁₈ClN₅O₂S₂ with high purity?

- Methodological Answer : Begin with retrosynthetic analysis to identify key bonds (e.g., sulfur linkages, chlorine substitution). Use cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) and nucleophilic aromatic substitution for chlorine incorporation. Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, gradient elution). Validate purity using melting point analysis and ≥95% HPLC purity thresholds .

Q. Which spectroscopic techniques are critical for structural elucidation of C₂₂H₁₈ClN₅O₂S₂?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons and heterocyclic nitrogen environments, noting spin-spin coupling for sulfur/chlorine proximity.

- FTIR : Confirm functional groups (e.g., S=O stretches, C-Cl peaks at 550–850 cm⁻¹).

- HRMS (ESI/TOF) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s M+2 peak).

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values. Cross-reference discrepancies with crystallographic data (if available) .

Q. How can solubility and stability be systematically evaluated for C₂₂H₁₈ClN₅O₂S₂ in aqueous and organic media?

- Methodological Answer : Perform shake-flask experiments in buffers (pH 1–13) and solvents (DMSO, ethanol, hexane). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. For stability, incubate samples at 25°C, 40°C, and 60°C; analyze degradation products via LC-MS. Apply Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations)?

- Methodological Answer :

- Step 1 : Re-validate experimental conditions (e.g., solvent effects, tautomeric forms).

- Step 2 : Optimize DFT parameters (solvent model, basis set) using software like Gaussian or ORCA.

- Step 3 : Apply empirical scaling factors to align calculated shifts with observed data.

- Step 4 : If discrepancies persist, consider dynamic effects (e.g., conformational averaging) via MD simulations .

Q. What experimental design strategies can optimize reaction yield while minimizing byproducts in C₂₂H₁₈ClN₅O₂S₂ synthesis?

- Methodological Answer : Use a Taguchi or Box-Behnken design to test variables (temperature, catalyst loading, solvent polarity). Analyze via ANOVA to identify significant factors. For byproduct suppression, employ scavengers (e.g., molecular sieves for water-sensitive steps) or kinetic control (low-temperature quenching) .

Q. How to analyze contradictory bioactivity results in cell-based assays (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Dose-Response Curves : Calculate IC₅₀ (cytotoxicity) and EC₅₀ (efficacy) to establish therapeutic indices.

- Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target pathways.

- Contradiction Framework : Apply empirical falsification (e.g., replicate assays in orthogonal models like 3D spheroids vs. 2D monolayers) .

Q. What strategies validate the oxidative degradation pathways of C₂₂H₁₈ClN₅O₂S₂ under photolytic conditions?

- Methodological Answer :

- Stress Testing : Expose to UV light (ICH Q1B guidelines) in controlled humidity/temperature.

- LC-MS/MS : Identify degradation products (e.g., sulfoxide/sulfone derivatives).

- Isotope Labeling : Use ¹⁸O₂ or D₂O to trace oxygen/water involvement in radical-mediated pathways .

Data Analysis & Interpretation

Q. How to address variability in crystallographic data (e.g., disordered Cl atoms in XRD structures)?

- Methodological Answer : Refine structures using SHELXL with restraints for disordered regions. Validate via R-factor convergence (<5%). Compare with PDF (pair distribution function) analysis for amorphous consistency .

Q. What statistical methods reconcile contradictory results in SAR studies (e.g., logP vs. membrane permeability)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.